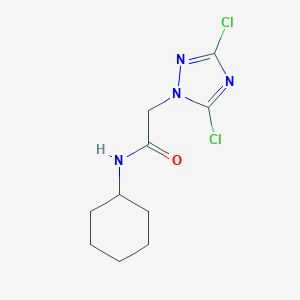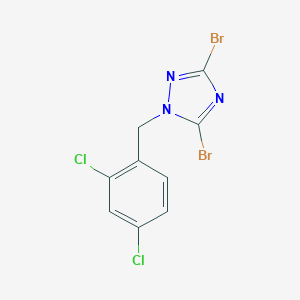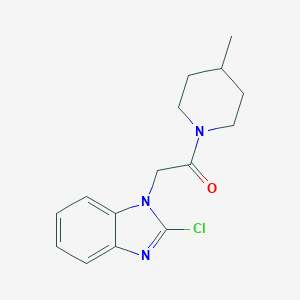
N-(4-chlorobenzyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)cyclohexanecarboxamide, also known as ABX-1431, is a novel small molecule drug that has gained attention in the scientific community for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)cyclohexanecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and chronic pain. The drug has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating mood, anxiety, and pain perception.
Wirkmechanismus
N-(4-chlorobenzyl)cyclohexanecarboxamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-(4-chlorobenzyl)cyclohexanecarboxamide increases the levels of 2-AG, which in turn activates cannabinoid receptors in the brain, leading to the modulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)cyclohexanecarboxamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. The drug has been shown to reduce anxiety-like behavior in animal models, as well as to have antidepressant-like effects. Additionally, N-(4-chlorobenzyl)cyclohexanecarboxamide has been shown to reduce pain perception in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorobenzyl)cyclohexanecarboxamide is its selectivity for MAGL, which reduces the potential for off-target effects. Additionally, N-(4-chlorobenzyl)cyclohexanecarboxamide has good bioavailability and can be administered orally, making it a convenient drug for lab experiments. However, one limitation of N-(4-chlorobenzyl)cyclohexanecarboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)cyclohexanecarboxamide. One potential application is in the treatment of post-traumatic stress disorder (PTSD), as preclinical studies have shown that N-(4-chlorobenzyl)cyclohexanecarboxamide can reduce fear memory consolidation. Additionally, N-(4-chlorobenzyl)cyclohexanecarboxamide may have applications in the treatment of substance use disorders, as the endocannabinoid system has been implicated in drug addiction. Finally, further research is needed to fully elucidate the potential therapeutic applications of N-(4-chlorobenzyl)cyclohexanecarboxamide in various neurological disorders.
Synthesemethoden
N-(4-chlorobenzyl)cyclohexanecarboxamide is synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with cyclohexanecarboxylic acid in the presence of a coupling agent and a base to form the amide bond. The resulting product is then purified using column chromatography to obtain N-(4-chlorobenzyl)cyclohexanecarboxamide in its pure form.
Eigenschaften
Produktname |
N-(4-chlorobenzyl)cyclohexanecarboxamide |
|---|---|
Molekularformel |
C14H18ClNO |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18ClNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
InChI-Schlüssel |
DENDBTPOCLQBIE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)



![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)

![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)




